What are the properties of 2-Mesitylenesulfonic acid dihydrate?
What are the properties of 2-Mesitylenesulfonic acid dihydrate?
An In-Depth Technical Guide to 2-Mesitylenesulfonic Acid Dihydrate for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Mesitylenesulfonic acid dihydrate, a versatile and potent organic acid catalyst. Designed for researchers, chemists, and drug development professionals, this document delves into the core physicochemical properties, spectroscopic signatures, catalytic applications, and safety protocols associated with this important reagent. The structure of this guide is tailored to present the information logically, ensuring a thorough understanding of not just the data, but the scientific principles that underpin its utility in modern organic synthesis.
Introduction: A Unique and Powerful Brønsted Acid Catalyst
2-Mesitylenesulfonic acid, systematically known as 2,4,6-trimethylbenzenesulfonic acid, is a strong aromatic sulfonic acid. It is most commonly supplied and utilized in its dihydrate form, a white to pale yellow crystalline solid that offers significant advantages over traditional mineral acid catalysts like sulfuric acid (H₂SO₄).[1][2][3] Its efficacy stems from its strong acidity, comparable to mineral acids, combined with superior solubility in organic solvents and reduced potential for charring or unwanted side reactions.[4] These properties make it an invaluable tool in a multitude of acid-catalyzed reactions, including esterifications, acylations, and condensations, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[2]
This guide will explore the essential attributes of 2-Mesitylenesulfonic acid dihydrate, providing both foundational data and field-proven insights into its practical application.
Nomenclature and Identification
Precise identification of chemical reagents is critical for reproducibility and safety. There is some ambiguity in the literature and among suppliers regarding the CAS Registry Number for this compound. This section aims to clarify the nomenclature.
The most precise CAS number for the dihydrate form is 835617-36-2 , which is used by major suppliers like MilliporeSigma (Sigma-Aldrich).[5] The CAS number 3453-83-6 is also frequently encountered and typically refers to the anhydrous form or a mixture where the hydration state is not specified.[6][7] For procurement and documentation related specifically to the dihydrate, the 835617-36-2 identifier should be prioritized.
| Identifier | Value | Source(s) |
| Systematic Name | 2,4,6-Trimethylbenzenesulfonic acid dihydrate | |
| Common Synonyms | Mesitylenesulfonic acid dihydrate | [7] |
| CAS Number (Dihydrate) | 835617-36-2 | [5] |
| CAS Number (Anhydrous) | 3453-83-6 | [6][7] |
| Molecular Formula | C₉H₁₂O₃S · 2H₂O | |
| SMILES String | [H]O[H].[H]O[H].Cc1cc(C)c(c(C)c1)S(O)(=O)=O | |
| InChI Key | LIKWMDGAWXCECN-UHFFFAOYSA-N |
Physicochemical Properties
The physical properties of 2-Mesitylenesulfonic acid dihydrate dictate its handling, storage, and application conditions. It is a crystalline solid, a characteristic that makes it significantly easier and safer to weigh and handle compared to corrosive liquid acids.[8]
| Property | Value | Notes and Rationale | Source(s) |
| Molecular Weight | 236.29 g/mol | Calculated for the dihydrate form (C₉H₁₆O₅S). | |
| Appearance | White to pale cream/yellow crystalline solid. | The color can depend on purity and age. | [2][3] |
| Melting Point | 74-78 °C (lit.) | A range of 55-57 °C is also reported, which may correspond to a different hydrate or purity level. Users should consult the certificate of analysis for their specific lot. | [2] |
| Solubility | Soluble in water and polar organic solvents (e.g., alcohols). | The sulfonic acid group imparts high polarity and water solubility. Good solubility in organic reaction media is a key advantage. | [2][3] |
| pKa | -0.29 (Predicted) | This value indicates that it is a very strong acid, fully deprotonated in most common solvents. |
Spectroscopic Profile: A Guide to Characterization
While a publicly available, high-resolution reference spectrum is not readily accessible, the structure of 2-Mesitylenesulfonic acid allows for a confident prediction of its key spectroscopic features. Researchers should use the following information as a guide to verify the identity and purity of their material.
¹H NMR Spectroscopy
A proton NMR spectrum will show three distinct signals corresponding to the different proton environments:
-
Aromatic Protons (Ar-H): A singlet is expected around δ 6.8-7.0 ppm . The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry, resulting in a single peak that integrates to 2H.
-
Water Protons (H₂O): A broad singlet will be present, typically in the range of δ 4.0-5.0 ppm in a solvent like DMSO-d₆. The chemical shift of water is highly variable and depends on the solvent, concentration, and temperature. This signal would integrate to 4H for the dihydrate.
-
Methyl Protons (Ar-CH₃): Two singlets are expected for the methyl groups. The two ortho methyl groups are equivalent and should appear as a singlet integrating to 6H around δ 2.5 ppm . The single para methyl group will appear as a distinct singlet integrating to 3H, typically slightly downfield or upfield of the ortho signal, around δ 2.2-2.3 ppm .
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display four signals for the aromatic carbons and two for the methyl carbons, reflecting the molecule's symmetry.
-
Aromatic C-S: The carbon atom directly attached to the sulfonic acid group is expected around δ 145-148 ppm .
-
Aromatic C-CH₃ (ortho & para): The carbons bearing the methyl groups will appear in the δ 138-142 ppm range.
-
Aromatic C-H: The two equivalent carbons attached to hydrogen atoms will be found further upfield in the aromatic region, around δ 130-132 ppm .
-
Methyl Carbons (-CH₃): The ortho and para methyl carbons will have distinct signals in the aliphatic region, typically between δ 20-25 ppm .
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
O-H Stretch: A very broad and strong absorption band will be present from ~2800 to 3500 cm⁻¹ . This is characteristic of the strongly hydrogen-bonded hydroxyl group of the sulfonic acid and the water of hydration.
-
C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be just below 3000 cm⁻¹.
-
S=O Asymmetric & Symmetric Stretch: Two very strong and sharp peaks are the hallmark of a sulfonyl group. The asymmetric stretch is found around 1170-1200 cm⁻¹ , and the symmetric stretch appears near 1030-1050 cm⁻¹ .
-
S-O Stretch: A weaker absorption corresponding to the S-O single bond stretch is typically seen in the 800-900 cm⁻¹ range.
Reactivity and Catalytic Applications
The utility of 2-Mesitylenesulfonic acid dihydrate is grounded in its role as a highly effective Brønsted acid catalyst. Its non-oxidizing nature makes it a superior choice to sulfuric acid for sensitive substrates. Furthermore, its steric bulk, conferred by the two ortho-methyl groups, can influence regioselectivity in certain reactions.
Mechanism of Action: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic and vital reaction in which a carboxylic acid and an alcohol are converted to an ester and water. 2-Mesitylenesulfonic acid is an excellent catalyst for this equilibrium-driven process. The mechanism involves several key steps, all of which are reversible.
Caption: Acid-catalyzed mechanism of Fischer Esterification.
Causality of Catalysis:
-
Protonation: The catalyst protonates the carbonyl oxygen of the carboxylic acid. This step is crucial as it dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by a weak nucleophile like an alcohol.[9]
-
Nucleophilic Attack: The alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[9]
-
Proton Transfer & Elimination: A proton is transferred to one of the hydroxyl groups, converting it into a good leaving group (H₂O). The elimination of water, driven by Le Châtelier's principle, is often the rate-determining step.
-
Deprotonation: The final deprotonation step yields the ester product and regenerates the acid catalyst (H⁺), allowing it to participate in another cycle.[9]
Experimental Protocol: Synthesis of Ethyl Benzoate
This protocol provides a self-validating system for a typical Fischer esterification using 2-Mesitylenesulfonic acid dihydrate. The causality behind each step is explained to provide field-proven insight.
Caption: Experimental workflow for Fischer Esterification.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 eq), absolute ethanol (3.0 eq), and toluene (as the azeotropic solvent, ~2 mL per mmol of benzoic acid).
-
Causality: Using excess alcohol helps shift the reaction equilibrium towards the product side. Toluene forms a low-boiling azeotrope with water, facilitating its removal via the Dean-Stark trap, which further drives the equilibrium.
-
-
Catalyst Addition: Add 2-Mesitylenesulfonic acid dihydrate (0.05 eq, 5 mol%).
-
Causality: This is a catalytic amount sufficient to protonate the carboxylic acid without causing significant side reactions. As a solid, it is easily and accurately weighed.
-
-
Reflux: Heat the reaction mixture to a steady reflux. Monitor the collection of water in the side arm of the Dean-Stark trap. The reaction is typically complete when water ceases to collect (usually 2-4 hours).
-
Causality: The thermal energy provides the necessary activation energy for the reaction. Visual confirmation of water removal provides a simple, self-validating system to monitor reaction progress.
-
-
Workup - Neutralization: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Causality: The basic NaHCO₃ solution neutralizes the acidic catalyst, quenching the reaction and preventing reversal during extraction. CO₂ effervescence will be observed.
-
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3x volumes). Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: Ethyl acetate is a suitable solvent to extract the relatively nonpolar ester product. The brine wash helps to remove residual water from the organic phase. Anhydrous Na₂SO₄ is a neutral drying agent that removes the last traces of water.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude ethyl benzoate by flash column chromatography on silica gel or by distillation to obtain the final, high-purity product.
Safety, Handling, and Storage
2-Mesitylenesulfonic acid dihydrate is a strong, corrosive acid and must be handled with appropriate precautions.
| Hazard Category | GHS Classification and Statements | Source(s) |
| Pictogram | GHS05 (Corrosion) | |
| Signal Word | Danger | |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | |
| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Always handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Avoid creating dust.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The recommended storage temperature is often 2-8°C to ensure long-term stability. Keep away from incompatible materials such as strong bases and oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Neutralize with a weak base (e.g., sodium bicarbonate) before aqueous disposal, if permitted.
Conclusion
2-Mesitylenesulfonic acid dihydrate stands out as a highly valuable Brønsted acid catalyst for modern organic synthesis. Its solid nature, high acidity, and excellent solubility in organic media provide a practical and efficient alternative to traditional liquid acids. For professionals in drug discovery and development, its reliability in key transformations like esterification, coupled with its predictable reactivity and manageable safety profile, makes it an essential reagent. By understanding its fundamental properties and the rationale behind its application, researchers can effectively leverage this catalyst to construct complex molecular architectures with greater control and efficiency.
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